molecular formula C10H11NO6S B8420794 Methyl-7-sulfamoyl-1,4-benzodioxane-5-carboxylate

Methyl-7-sulfamoyl-1,4-benzodioxane-5-carboxylate

Cat. No. B8420794
M. Wt: 273.26 g/mol
InChI Key: SXAKAOFKGIOPHK-UHFFFAOYSA-N
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Patent
US04255580

Procedure details

429 g of methanol were introduced into a balloon flask provided with a condenser and then, under cooling, 54 g of 93% sulfuric acid and 111 g of 7-sulfamoyl-1,4-benzodioxane-5-carboxylic acid were added. The mixture was heated under reflux and then cooled. The crystals were dried off, washed with methanol and then treated with 500 cm3 of water and 5 g of sodium carbonate. The precipitate was dried off, washed with water and dried. 95 g of methyl-7-sulfamoyl-1,4-benzodioxane-5-carboxylate were obtained (M.P.: 225°-226° C.; yield: 81%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
429 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[S:6]([C:10]1[CH:11]=[C:12]([C:20]([OH:22])=[O:21])[C:13]2[O:18][CH2:17][CH2:16][O:15][C:14]=2[CH:19]=1)(=[O:9])(=[O:8])[NH2:7].[CH3:23]O>>[CH3:23][O:21][C:20]([C:12]1[C:13]2[O:18][CH2:17][CH2:16][O:15][C:14]=2[CH:19]=[C:10]([S:6](=[O:8])(=[O:9])[NH2:7])[CH:11]=1)=[O:22]

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
111 g
Type
reactant
Smiles
S(N)(=O)(=O)C=1C=C(C2=C(OCCO2)C1)C(=O)O
Step Two
Name
Quantity
429 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystals were dried off
WASH
Type
WASH
Details
washed with methanol
ADDITION
Type
ADDITION
Details
treated with 500 cm3 of water and 5 g of sodium carbonate
CUSTOM
Type
CUSTOM
Details
The precipitate was dried off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=CC=2OCCOC21)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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